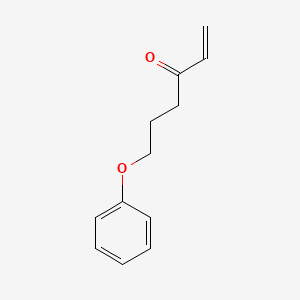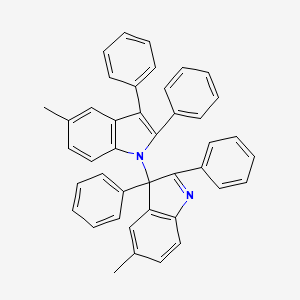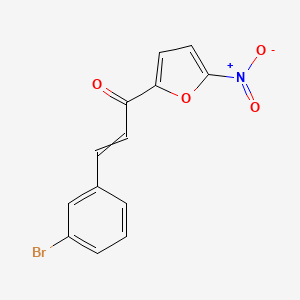
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromophenyl group and a nitrofuran moiety, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 5-nitro-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: 3-(3-Bromophenyl)-1-(5-aminofuran-2-yl)prop-2-en-1-one.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one may have applications in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible use in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The presence of the nitrofuran moiety suggests potential interactions with nucleic acids or proteins through nitro group reduction and subsequent formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one: Similar structure with a different position of the bromine atom.
3-(3-Chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
90251-69-7 |
|---|---|
Formule moléculaire |
C13H8BrNO4 |
Poids moléculaire |
322.11 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8BrNO4/c14-10-3-1-2-9(8-10)4-5-11(16)12-6-7-13(19-12)15(17)18/h1-8H |
Clé InChI |
LHFPPIIJCFYADL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


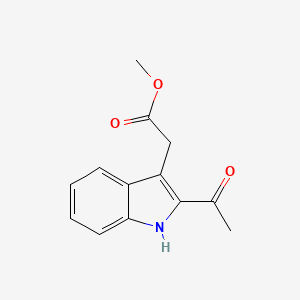
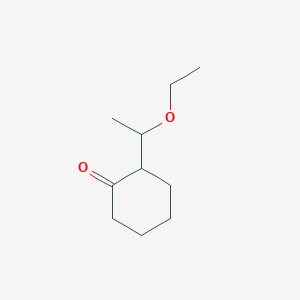
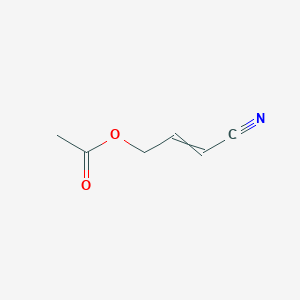
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)


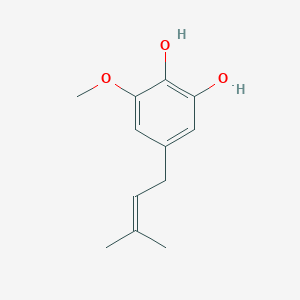
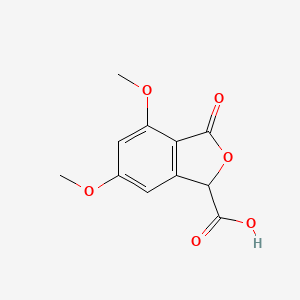
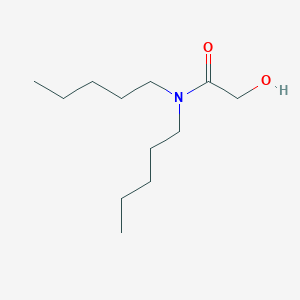
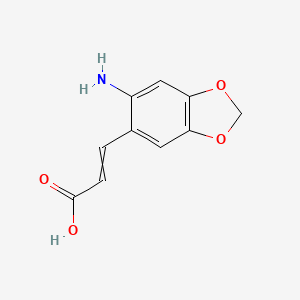
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
